![molecular formula C16H16N2S B14202178 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione CAS No. 923036-81-1](/img/structure/B14202178.png)
5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, which includes a fused bicyclic system, makes it a valuable scaffold for drug discovery and development .
Méthodes De Préparation
The synthesis of 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate starting materials under specific reaction conditions . For instance, the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a base can lead to the formation of the imidazo[1,5-a]pyridine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development . Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of novel therapeutic agents .
Mécanisme D'action
The mechanism of action of 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione stands out due to its unique structure and diverse biological activities . Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides . These compounds share some structural similarities but may differ in their specific biological activities and applications .
Propriétés
Numéro CAS |
923036-81-1 |
|---|---|
Formule moléculaire |
C16H16N2S |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
5-methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C16H16N2S/c1-12-7-6-10-15-11-17(16(19)18(12)15)13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3/t13-/m0/s1 |
Clé InChI |
CCUIAXNRPQQZBP-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=CC=CC2=CN(C(=S)N12)[C@@H](C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=CC2=CN(C(=S)N12)C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)

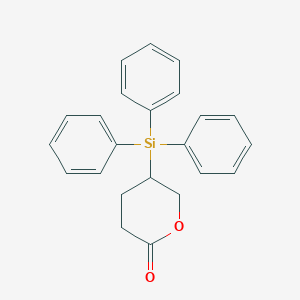
![1-(3-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14202116.png)
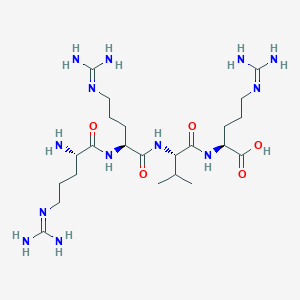
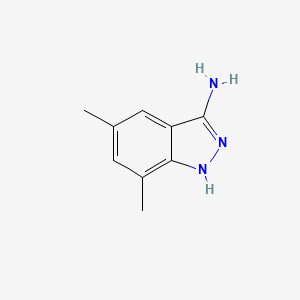
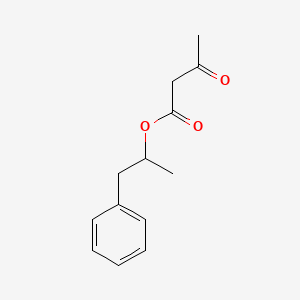
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
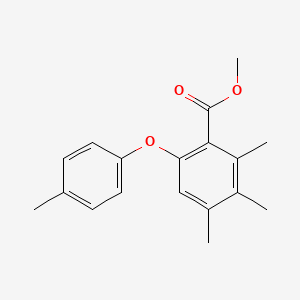
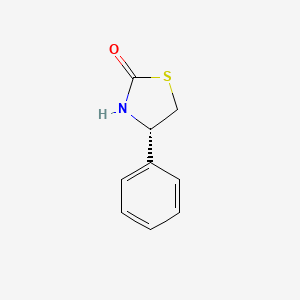
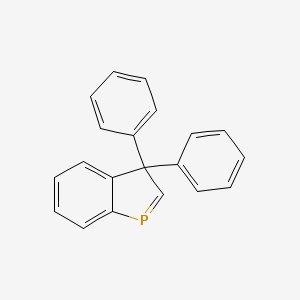
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
